molecular formula C19H16ClN5O4 B2829801 N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1009757-26-9

N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2829801
CAS No.: 1009757-26-9
M. Wt: 413.82
InChI Key: JDIVWEUQJGVXAT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo-triazole acetamide class, characterized by a fused heterocyclic core (pyrrolo[3,4-d][1,2,3]triazole) substituted with a 3-chlorophenyl group on the acetamide moiety and a 4-methoxyphenyl group at the 5-position of the pyrrolo-triazole system. The dioxo (4,6-dione) groups enhance the compound’s polarity, influencing solubility and binding interactions.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O4/c1-29-14-7-5-13(6-8-14)25-18(27)16-17(19(25)28)24(23-22-16)10-15(26)21-12-4-2-3-11(20)9-12/h2-9,16-17H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIVWEUQJGVXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloroaniline and 4-methoxybenzaldehyde. The synthetic route may involve the formation of intermediate compounds through condensation, cyclization, and acylation reactions under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The compound’s closest analogs share the pyrrolo[3,4-d][1,2,3]triazole core but differ in substituents:

2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide ():

  • Substituents: 3-chloro-4-fluorophenyl (5-position), 2,3-dimethylphenyl (acetamide).
  • Key Differences: Fluorine at the 4-position and methyl groups on the phenyl ring increase hydrophobicity and steric bulk compared to the methoxy group in the target compound. This may reduce aqueous solubility but enhance membrane permeability .

2-(5-(3,4-Dimethoxyphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl)-N-(2,3-dimethylphenyl)acetamide (): Substituents: 3,4-dimethoxyphenyl (5-position), 2,3-dimethylphenyl (acetamide). The absence of chlorine reduces halogen-bonding capacity .

S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives ():

  • Core: Triazole-thiol instead of pyrrolo-triazole.
  • Substituents: 4-chlorophenyl and pyrrole groups.
  • Key Differences: The thiol group and simpler triazole core may confer distinct reactivity (e.g., disulfide formation) and lower conformational rigidity compared to the fused pyrrolo-triazole system .
Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure 5-Position Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 4-Methoxyphenyl 3-Chlorophenyl ~475.9* Moderate polarity, halogen-bonding
2-[5-(3-Chloro-4-fluorophenyl)-...acetamide () Same 3-Chloro-4-fluorophenyl 2,3-Dimethylphenyl ~493.3 Higher hydrophobicity, steric hindrance
2-(5-(3,4-Dimethoxyphenyl)-...acetamide () Same 3,4-Dimethoxyphenyl 2,3-Dimethylphenyl ~502.4 Enhanced electron donation, solubility
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol () 1,2,4-Triazole-thiol 4-Chlorophenyl Alkyl chain ~350–400 Flexible backbone, redox-active thiol

*Estimated via ChemSpider data from analogs .

Implications of Structural Differences

  • Bioactivity : The 3-chlorophenyl group in the target compound enables halogen bonding with biomolecular targets (e.g., kinases), while its absence in the dimethoxy analog () may reduce target affinity but improve solubility .
  • Solubility : Methoxy groups (target compound) enhance water solubility compared to methyl or fluorine substituents ().
  • Metabolic Stability : The dioxo groups in the pyrrolo-triazole core may increase susceptibility to enzymatic hydrolysis compared to thiol-containing analogs () .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolo[3,4-d][1,2,3]triazole core and various substituents that may influence its biological properties. The molecular formula is C19H16ClN5O4C_{19}H_{16}ClN_5O_4 with a molecular weight of approximately 413.81 g/mol.

Structural Components

  • Chlorophenyl Group : The presence of the chlorophenyl moiety may enhance the lipophilicity and biological activity.
  • Methoxyphenyl Substituent : This group can contribute to the compound's pharmacological properties by potentially increasing binding affinity to biological targets.

Antiparasitic Activity

Research has indicated that similar compounds within the pyrrolo-triazole family exhibit significant antiparasitic activity. For example, modifications in substituents have been shown to enhance efficacy against various parasites.

Case Study: Antiparasitic Efficacy

In a study evaluating derivatives of pyrrolo[3,4-d][1,2,3]triazoles, it was found that specific substitutions led to enhanced activity against Plasmodium falciparum, the causative agent of malaria. The most potent derivatives demonstrated an EC50 value of less than 0.01 μM .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation.

Research Findings

A study focusing on triazole derivatives indicated that certain modifications led to increased cytotoxicity against various cancer cell lines. For instance, compounds with methoxy and chloro substituents showed promising results in inhibiting cell growth in vitro .

The biological activity of N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide may involve:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for parasite survival and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Summary of Biological Activities

Activity TypeEC50 (μM)Reference
Antiparasitic<0.01
Anticancer (in vitro)Varies (0.05 - 10)

Structure-Activity Relationship (SAR)

SubstituentEffect on ActivityReference
Methoxy GroupIncreased solubility and potency
Chlorine AtomEnhanced lipophilicity

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